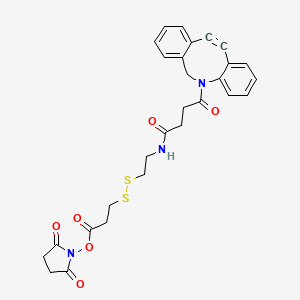![molecular formula C21H21N5O3S B2391157 2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1052604-33-7](/img/structure/B2391157.png)
2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered heterocycle with three nitrogens and two carbons . The molecule also includes a pyrrolo ring and an acetamide group .
Molecular Structure Analysis
The 1,2,3-triazole ring in the molecule is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system, which gives it an aromatic character . All five atoms in the ring are sp2-hybridized . The molecule also contains a pyrrolo ring and an acetamide group .Physical And Chemical Properties Analysis
The molecular weight of the compound is 405.45 . Other physical and chemical properties specific to this compound are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Electrochemical Reduction of CO2
Compounds with complex structures, such as the one mentioned, can be part of catalytic systems for electrochemical reactions. For example, rhenium tricarbonyl complexes with diimine ligands have been studied for their ability to catalyze the electrochemical reduction of CO2 in various solvents, highlighting the potential of complex compounds in environmental chemistry and renewable energy applications (Nganga et al., 2017).
Radiosynthesis in Agriculture
Compounds with intricate structures are also used in the radiosynthesis of agricultural chemicals, such as herbicides, to study their metabolism and mode of action. This indicates the utility of such compounds in developing more efficient and environmentally friendly agricultural practices (Latli & Casida, 1995).
Cholinesterase Inhibition
Derivatives of complex compounds have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's. This suggests the relevance of such compounds in medicinal chemistry and drug development (Riaz et al., 2020).
Oxidative Radical Cyclization
Complex compounds are often used in chemical synthesis, such as the oxidative radical cyclization reactions to produce erythrinanes, which are part of a class of natural products with various biological activities. This underscores the importance of such compounds in synthetic organic chemistry and the development of new pharmaceuticals (Chikaoka et al., 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[5-(3,5-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-12-7-13(2)9-15(8-12)26-20(28)18-19(21(26)29)25(24-23-18)11-17(27)22-14-5-4-6-16(10-14)30-3/h4-10,18-19H,11H2,1-3H3,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZALHIMKSXCTOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=CC=C4)SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(4-Methylpyridin-3-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2391084.png)
![4-(diethylsulfamoyl)-N-[[4-(2,5-dimethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2391085.png)



![5-Chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2391090.png)


